molecular formula C13H8F5NO B594257 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine CAS No. 1261564-51-5

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B594257
CAS No.: 1261564-51-5
M. Wt: 289.205
InChI Key: ZXGJSBRQLUGXCD-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-5-(4-fluorophenyl)pyridine
  • 2-(Difluoromethoxy)-5-(4-chlorophenyl)pyridine
  • 2-(Difluoromethoxy)-5-(4-bromophenyl)pyridine

Uniqueness

2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJSBRQLUGXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744607
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261564-51-5
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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